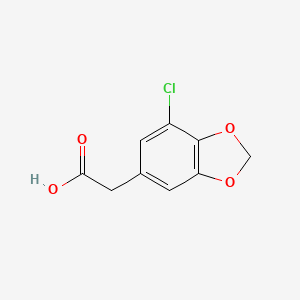

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-chloro-1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNIAKWISLGLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 7-chloro-1,3-benzodioxole-5-carboxylic acid as the starting material.

Reaction Conditions: The carboxylic acid group is reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3). The aldehyde is then converted to the corresponding acetic acid derivative through a series of reactions involving oxidation agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, amides

Reduction Products: Alcohols, aldehydes

Substitution Products: Substituted benzodioxole derivatives

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of benzodioxole compounds, including 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid, exhibit notable antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that benzodioxole derivatives can act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity. The inhibition of AMPARs by these compounds may provide therapeutic avenues for treating neurological conditions like epilepsy and Alzheimer's disease .

Therapeutic Potential

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating various conditions:

- Neurological Disorders : Due to its action on AMPARs, it may help in managing conditions characterized by excitotoxicity.

- Anti-inflammatory Effects : Some studies have indicated that benzodioxole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives:

- Study on AMPAR Inhibition : A recent study utilized whole-cell patch-clamp techniques to assess the effects of this compound on AMPAR desensitization and deactivation rates. The results indicated significant inhibition at specific concentrations, demonstrating its potential as a therapeutic agent in neurological applications .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The findings suggested that it effectively reduced oxidative stress markers in cellular models .

Mechanism of Action

The mechanism by which 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)acetic Acid

- Structure : Lacks the 7-chloro substituent.

- Properties: Reduced lipophilicity (lower LogP) compared to the chlorinated derivative. Used as a precursor in synthesizing esters and amides, as seen in condensation reactions with sulfonohydrazides .

- Synthesis : Prepared via acylation of salicylaldehyde with activated acetic acid derivatives .

2,2-Difluoro-1,3-benzodioxole-5-acetic Acid

- Structure : Features two fluorine atoms at the 2-position of the benzodioxole ring.

- Lower molecular weight (216.14 g/mol) and higher polarity compared to the chloro analogue .

Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate

2-(5-Chloro-1H-indazol-3-yl)acetic Acid

- Structure : Replaces the benzodioxole ring with an indazole system.

- Properties : The indazole core may enhance hydrogen-bonding interactions in biological systems. Molecular weight: 210.62 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid | ~216.6* | 7-Cl, 5-acetic acid | High lipophilicity (Cl), polar (COOH) |

| 2-(1,3-Benzodioxol-5-yl)acetic acid | 194.15 | 5-acetic acid | Lower LogP, higher solubility in THF |

| 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | 216.14 | 2,2-F₂, 5-acetic acid | Enhanced polarity, reduced reactivity |

| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | 210.62 | 5-Cl indazole, 3-acetic acid | Moderate solubility in polar solvents |

* Estimated based on structural analogs.

Biological Activity

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews various studies that explore its pharmacological effects, mechanisms of action, and therapeutic potential, particularly in the fields of antidiabetic and anticancer research.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of the chloro group at the 7-position enhances its interaction with biological targets. The molecular formula is .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. The compound has been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism.

In Vitro Studies:

- α-Amylase Inhibition: The compound exhibited potent inhibitory activity against α-amylase with an IC50 value of approximately 0.68 µM, indicating strong potential for blood glucose management .

In Vivo Studies:

- Blood Glucose Levels: In a streptozotocin-induced diabetic mouse model, administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that the compound could be developed into a therapeutic agent for diabetes management.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been extensively studied.

Cell Line Studies:

- Cytotoxicity: The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity toward normal cells. For example, it showed IC50 values ranging from 26–65 µM against four different cancer cell lines .

Mechanisms of Action:

- Cell Cycle Arrest: Treatment with the compound resulted in significant cell cycle arrest in the G2/M phase in cancer cell lines, indicating its potential role as an anticancer agent by disrupting normal cell division processes .

- Induction of Apoptosis: The compound also initiated apoptosis in cancer cells, further supporting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

Case Studies

- Antidiabetic Efficacy in Mice: A study conducted on diabetic mice demonstrated that repeated dosing of the compound significantly lowered blood glucose levels, suggesting its efficacy as an antidiabetic agent .

- In Vitro Cancer Studies: Various derivatives of benzodioxole were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity compared to standard chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid?

The synthesis typically involves multi-step reactions, starting with halogenation or functionalization of the benzodioxole core. Key steps may include nucleophilic substitution, condensation, or carboxylation. For example, acetic acid derivatives are often synthesized via alkylation of phenolic intermediates under controlled pH and temperature (e.g., 60–80°C) to avoid side reactions . Post-synthetic purification via recrystallization or column chromatography is critical for isolating the target compound.

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and benzodioxole (C-O-C) stretches. For example, the acetic acid moiety typically shows a carbonyl stretch at ~1700 cm⁻¹ in IR .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural confirmation?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic equilibria. Strategies include:

- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).

- Reassessing reaction conditions to eliminate byproducts (e.g., varying solvent polarity or temperature gradients) .

Q. What factors influence the stability of this compound under varying pH conditions?

The compound’s stability is pH-dependent due to its carboxylic acid group. Under acidic conditions (pH < 3), protonation reduces solubility, while alkaline conditions (pH > 9) promote deprotonation and potential esterification. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can quantify degradation products like chlorinated phenols or acetic acid derivatives .

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization requires systematic screening of:

- Catalysts : Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Lower temps (e.g., 0–25°C) minimize side reactions in sensitive steps. For example, coupling reactions with aryl halides may achieve >80% yields using Pd-based catalysts under inert atmospheres .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in cross-coupling reactions?

Discrepancies often arise from differences in substrate pre-activation or catalyst loading. For instance:

- Buchwald-Hartwig amination : Higher Pd(OAc)₂ loading (5 mol%) may improve yields but increase palladium residue.

- Suzuki-Miyaura coupling : Boronic acid purity (e.g., ≤95%) can drastically affect efficiency. Meta-analyses of published protocols and controlled replication studies are recommended to identify optimal conditions .

Structural and Mechanistic Insights

Q. What computational methods are useful for predicting the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron density distribution (e.g., electrophilic sites at the chloro-substituted benzodioxole).

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. These models align with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) .

Methodological Recommendations

| Parameter | Recommendation | Reference |

|---|---|---|

| Purification | Use silica gel chromatography (hexane:EtOAc) | |

| Stability Testing | Monitor via HPLC at λ = 254 nm | |

| Catalytic Systems | Pd(PPh₃)₄ for coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.